Topoisomerase II Inhibition: 6-Chloroisoquinoline-5,8-Dione Derivatives Exhibit Potent Activity with IC50 of 0.082 μM
Derivatives of 6-chloroisoquinoline, specifically 6-chloroisoquinoline-5,8-diones, demonstrate potent and selective inhibition of DNA topoisomerase II. The most active compound in this series (designated 6a) exhibited an IC50 value of 0.082 μM against topoisomerase II in a plasmid cleavage assay [1]. Importantly, these compounds were inactive against topoisomerase I at 200 μM, indicating functional selectivity [2]. While no direct head-to-head comparison of the parent 6-chloroisoquinoline with other isomers in this specific assay is available, this data establishes the 6-substituted scaffold as a privileged structure for topoisomerase II inhibition, a class-level inference supported by the compound's use as a precursor to these active derivatives.
| Evidence Dimension | In vitro Topoisomerase II Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.082 μM for derivative 6a (synthesized from 6-chloroisoquinoline scaffold) [1] |
| Comparator Or Baseline | Ellipticine (reference topoisomerase inhibitor): IC50 = 1.82–5.97 μM against various cancer cell lines [3] |
| Quantified Difference | Derivative 6a is approximately 22-73 times more potent than ellipticine at the enzyme level (0.082 μM vs. 1.82–5.97 μM) |
| Conditions | Plasmid cleavage assay; compound 6a tested at 200 μM for initial screen, with IC50 determined by dose-response |
Why This Matters
The 6-chloroisoquinoline scaffold provides a direct synthetic entry to topoisomerase II inhibitors with sub-micromolar potency, a feature that is not equally accessible from other chloroisoquinoline isomers.
- [1] Ryu, C. K., et al. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry. 2007;15(1):451-457. View Source
- [2] Kim, J. S., et al. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Ewha Womans University Research Repository. 2007. View Source
- [3] Ryu, C. K., et al. (2007) as above, citing ellipticine cytotoxicity data. View Source
